molecular formula C11H13ClOS B8081051 3-(5-Chloro-2-methylphenyl)thiolan-3-ol

3-(5-Chloro-2-methylphenyl)thiolan-3-ol

Cat. No.: B8081051
M. Wt: 228.74 g/mol
InChI Key: BAONGJKUPPCSRK-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)thiolan-3-ol is a sulfur-containing cyclic alcohol derivative with a substituted phenyl group. The core structure, thiolan-3-ol (tetrahydrothiophen-3-ol), consists of a five-membered thiolane ring with a hydroxyl group at the 3-position (C₄H₈OS; molecular weight: 104.17 g/mol) .

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONGJKUPPCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for this compound involve various synthetic routes and reaction conditions. Common methods include:

    Deposition Precipitation: This method involves the deposition of a precursor onto a support material, followed by precipitation to form the desired compound.

    Hydrothermal Synthesis: This technique uses high-temperature and high-pressure conditions to synthesize the compound from aqueous solutions.

    Sol-Gel Process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

    Impregnation: This method involves the impregnation of a support material with a solution containing the precursor of the desired compound, followed by drying and calcination.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

The compound “3-(5-Chloro-2-methylphenyl)thiolan-3-ol” has several scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in industrial processes, including the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
3-(5-Chloro-2-methylphenyl)thiolan-3-ol C₁₁H₁₃ClOS 228.74 Thiolane ring, 5-chloro-2-methylphenyl group
(E)-N-(5-chloro-2-methylphenyl)acrylamide (D13) C₂₀H₂₀ClNO₃ 357.84 Acrylamide backbone, tetrahydrobenzo-dioxocin
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₁H₁₈ClN₃O₂S 411.91 Oxadiazole ring, indole-sulfanyl-acetamide
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-enyl]-2-methylthiophene C₁₅H₁₄Cl₂S₂ 329.30 Thiophene rings, chloro-methyl substituents
Ethyl 3-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate C₁₇H₂₀ClN₃O₂ 333.81 Piperazinyl group, cyano-ester functionality

Key Observations:

Backbone Diversity :

  • The target compound features a thiolane ring, whereas analogs like D13 (acrylamide) and 8t (oxadiazole-sulfanyl) have heterocyclic or amide-based scaffolds .
  • The thiophene derivative () replaces the thiolane with a sulfur-aromatic system, altering electronic properties .

Substituent Effects: The 5-chloro-2-methylphenyl group is conserved in D13, 8t, and the piperazinyl ester (), suggesting its role in bioactivity or binding . Additional groups (e.g., indole in 8t, cyano-ester in ) modulate solubility and target interactions .

Molecular Weight and Bioavailability :

  • The thiophene derivative (329.30 g/mol) and piperazinyl ester (333.81 g/mol) have higher molecular weights than the target compound (228.74 g/mol), which may influence pharmacokinetics .

Key Observations:

  • The Mitsunobu reaction () is critical for introducing the aryl group to thiolan-3-ol, while 8t relies on oxadiazole cyclization for stability .
  • The acrylamide backbone in D13 may limit stability under acidic conditions compared to the thiolane core .

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